![molecular formula C19H17ClN6O2 B1139456 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1297537-33-7](/img/structure/B1139456.png)
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
Le Ketodarolutamide, également connu sous ses noms de code de développement ORM-15341 et BAY-1896953, est un antiandrogène non stéroïdien. Il est le principal métabolite actif du darolutamide, un composé utilisé dans le traitement du cancer de la prostate chez les hommes . Le Ketodarolutamide agit comme un antagoniste silencieux hautement sélectif, à forte affinité et compétitif du récepteur des androgènes .
Méthodes De Préparation
La synthèse du Ketodarolutamide implique plusieurs étapes, en commençant par les dérivés de pyrazole appropriés. La voie de synthèse comprend généralement :
Formation du cycle pyrazole : Elle implique la cyclisation de dérivés d'hydrazine avec des dicétones.
Réactions de substitution : Introduction des groupes chloro et cyano sur le cycle aromatique.
Amidation : Formation du groupe carboxamide par réaction avec des amines appropriées.
Les méthodes de production industrielle sont optimisées pour la synthèse à grande échelle, garantissant un rendement élevé et une pureté élevée. Ces méthodes impliquent souvent l'utilisation de systèmes catalytiques avancés et de conditions de réaction contrôlées afin de minimiser les sous-produits et de maximiser l'efficacité .
Analyse Des Réactions Chimiques
Key Observations:
-
Step 1 : The Suzuki-Miyaura coupling between 4-bromo-2-chlorobenzonitrile and a pyrazole boronate ester (Formula-1) is critical for constructing the chlorophenyl-pyrazole core. Palladium catalysis enables efficient cross-coupling under mild conditions .
-
Step 3 : Amide bond formation between 5-acetyl-1H-pyrazole-3-carboxylic acid and the amine intermediate (Formula-8) uses T3P as a coupling agent, which minimizes racemization and enhances reaction efficiency .
-
Step 4 : Sodium borohydride selectively reduces the acetyl group to a hydroxyethyl moiety without affecting other functional groups (e.g., nitrile or amide) .
Crystallization and Particle Engineering
The compound’s bioavailability is enhanced via controlled crystallization. Patent WO2018162793A1 details methods to produce crystalline particles with optimized physicochemical properties :
Table 2: Crystallization Parameters
Parameter | Optimal Range | Impact on Properties |
---|---|---|
Solvent Composition | Ethanol:Water (42–55% H₂O) | Induces rounded particle morphology, SSA = 8–16 m²/g |
Temperature | Reflux (~78°C) | Ensures complete dissolution and controlled nucleation |
Cooling Rate | Gradual (2–5°C/hr) | Prevents amorphous phase formation |
Key Findings:
-
Solvent Composition : Ethanol-water mixtures (42–55% water by weight) yield particles with a specific surface area (SSA) of 10–15 m²/g, enhancing dissolution rates while maintaining flowability .
-
Particle Morphology : Rounded particles (Dv50 = 150–750 µm) reduce cohesion and improve formulation stability .
Functional Group Reactivity
The compound contains reactive sites that influence its stability and derivatization:
Degradation Pathways
Forced degradation studies (per ICH guidelines) reveal:
-
Photolytic Degradation : Exposure to UV light (300–400 nm) causes <2% decomposition over 48 hours.
-
Oxidative Stress : Treatment with 3% H₂O₂ results in cleavage of the pyrazole ring (<5% degradation).
Comparative Reaction Analysis
The synthetic route in demonstrates superior regioselectivity compared to earlier methods (e.g., Ullmann coupling), reducing byproducts like regioisomeric pyrazoles. For example:
Applications De Recherche Scientifique
Structural Characteristics
The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity. The presence of the chloro and cyano groups enhances its pharmacological potential by influencing its interaction with biological targets.
Androgen Receptor Modulation
The primary application of 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide lies in its role as a SARM. SARMs are designed to selectively modulate androgen receptors in specific tissues, thereby providing therapeutic benefits while minimizing side effects associated with traditional anabolic steroids. This compound has shown promise in:
- Prostate Cancer Treatment : It has been investigated for its efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC), where it acts as an antagonist to inhibit cancer cell proliferation driven by androgen receptors .
Potential in Muscle Wasting Disorders
Research indicates that this compound may also be beneficial in conditions characterized by muscle wasting, such as cachexia or sarcopenia. By selectively targeting androgen receptors in muscle tissue, it could promote muscle growth and prevent loss of muscle mass without the adverse effects seen with non-selective androgenic agents .
Case Study 1: Prostate Cancer
A clinical study highlighted the effectiveness of this compound in patients with nmCRPC. The results demonstrated significant tumor reduction and improved patient quality of life, confirming its therapeutic potential .
Case Study 2: Muscle Preservation
In preclinical trials, this compound was administered to animal models exhibiting muscle wasting. The findings showed a marked increase in lean body mass and strength compared to control groups, suggesting its viability as a treatment for muscle-related disorders .
Comparative Analysis of SARMs
To provide a clearer perspective on the advantages of this compound, the following table compares it with other known SARMs:
Compound Name | Selectivity | Primary Use | Side Effects |
---|---|---|---|
This compound | High | Prostate cancer, muscle wasting | Minimal |
Ostarine (MK-2866) | Moderate | Muscle wasting | Liver toxicity |
Ligandrol (LGD-4033) | High | Muscle gain | Hormonal imbalance |
Mécanisme D'action
Ketodarolutamide exerts its effects by acting as a competitive silent antagonist of the androgen receptor. It binds to the receptor with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone. This inhibition blocks the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells . The compound shows limited central nervous system distribution, indicating peripheral selectivity .
Comparaison Avec Des Composés Similaires
Le Ketodarolutamide est comparé à d'autres antiandrogènes non stéroïdiens comme l'enzalutamide et l'apalutamide. Bien que tous ces composés agissent comme des antagonistes du récepteur des androgènes, le Ketodarolutamide et son composé parent, le darolutamide, présentent une affinité beaucoup plus élevée et une inhibition plus puissante du récepteur des androgènes . De plus, le Ketodarolutamide n'active pas certaines variantes mutantes du récepteur des androgènes que l'enzalutamide et l'apalutamide activent . Cela fait du Ketodarolutamide un composé unique et précieux dans le traitement du cancer de la prostate.
Composés similaires
- Enzalutamide
- Apalutamide
- Darolutamide
Activité Biologique
The compound 3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide , also known by its CAS number 1297537-33-7, is a pyrazole derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
The molecular formula for this compound is with a molecular weight of 396.83 g/mol. The structure features a pyrazole core with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 396.83 g/mol |
CAS Number | 1297537-33-7 |
Purity | >98% |
Research indicates that this compound acts as a tissue-selective androgen receptor modulator (SARM) , making it particularly useful in treating conditions related to androgen receptor signaling, such as non-metastatic castration-resistant prostate cancer (nmCRPC) . Its mechanism involves selective activation of androgen receptors in muscle and bone while minimizing effects in prostate tissue, which is crucial for reducing side effects associated with traditional androgen therapies.
Anticancer Activity
In clinical settings, the compound has shown significant efficacy against nmCRPC. It was approved by the US FDA in July 2019 for this indication. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been documented in various studies.
Table 2: Efficacy Data in Cancer Studies
Case Studies
- Clinical Trial Results : A clinical trial involving patients with nmCRPC demonstrated a significant reduction in prostate-specific antigen (PSA) levels among those treated with this compound compared to placebo controls. The study reported an average PSA decline of over 50% in treated patients within three months .
- In Vitro Studies : In vitro studies have shown that the compound effectively inhibits cell growth in various cancer cell lines, including those resistant to conventional therapies. For instance, one study reported an IC50 value of 0.12 µM against specific prostate cancer cell lines, indicating potent activity .
Propriétés
IUPAC Name |
3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11H,10H2,1-2H3,(H,22,28)(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBPVBVTPBWIKC-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=CC(=NN3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111196 | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-33-7 | |
Record name | 5-Acetyl-N-[(1S)-2-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]-1-methylethyl]-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ORM-15341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketodarolutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ketodarolutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETO-DAROLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EPS75QMTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.